Hydroxy Bupropion

Overview

Description

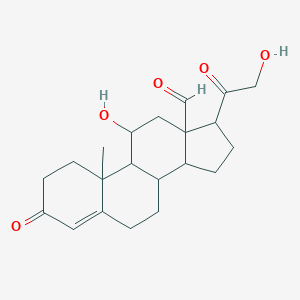

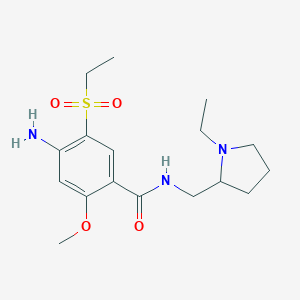

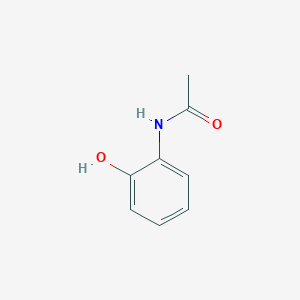

Hydroxybupropion, also known as 6-hydroxybupropion, is the major active metabolite of the antidepressant and smoking cessation drug bupropion . It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism .

Synthesis Analysis

Bupropion hydrochloride is synthesized from 3-chloropropiophenone by chlorination with cupric chloride, amination with t-BuNH2, acidification with HCl-i-PrOH . The total yield of bupropion hydrochloride was 76% based on 3-chloropropiophenone .Molecular Structure Analysis

The molecular formula of Hydroxybupropion is C13H18ClNO2 . The molecular weight is 255.74 g/mol . The InChI is 1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 .Chemical Reactions Analysis

Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Bupropion is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into erythro-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .Physical And Chemical Properties Analysis

Hydroxybupropion is a chiral, basic, highly lipophilic drug, clinically used as racemate that undergoes extensive stereoselective metabolism .Scientific Research Applications

Hydroxy Bupropion: A Comprehensive Analysis of Scientific Research Applications: Hydroxy Bupropion, also known as S,S-hydroxybupropion, is a primary active metabolite of Bupropion. It has various applications in scientific research and therapeutic practices. Below are detailed sections focusing on unique applications of Hydroxy Bupropion:

Smoking Cessation Aid

Hydroxy Bupropion is effective in helping individuals quit tobacco smoking. It has been reported to lower inflammatory mediators such as tumor necrosis factor-alpha and may reduce fatigue in cancer patients, potentially aiding in the management of smoking cessation-related symptoms .

Analgesic Effects

Research indicates that S,S-hydroxy Bupropion inhibits nicotine-induced analgesia in mice, which suggests its potential application in pain management, particularly related to nicotine withdrawal .

Antidepressant Efficacy

The efficacy of Bupropion and its metabolites, including Hydroxy Bupropion, as a treatment for depression has been established through various clinical trials. It is used in both inpatient and outpatient settings for managing depression .

Pharmacokinetic Studies

Hydroxy Bupropion is a subject of pharmacokinetic studies due to its formation through the hydroxylation of Bupropion by cytochrome P450 enzyme CYP2B6. Understanding its pharmacokinetics is crucial for optimizing therapeutic dosing and minimizing side effects .

Stereoselective Disposition

The stereoselective disposition of Bupropion and its metabolites, including Hydroxy Bupropion, is an area of research that explores the pharmacological activity of these compounds when formed via oxidation and reduction .

Mechanism of Action

Target of Action

Hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation drug bupropion , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nicotinic acetylcholine receptors .

Mode of Action

Hydroxybupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . As a non-competitive antagonist of nicotinic acetylcholine receptors, it is even more potent than bupropion .

Biochemical Pathways

Hydroxybupropion is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . With oral bupropion treatment, hydroxybupropion is present in plasma at area under the curve concentrations that are as many as 16–20 times greater than those of bupropion itself . This demonstrates extensive conversion of bupropion into hydroxybupropion in humans .

Result of Action

The clinical and behavioral effects of bupropion arise from actions at nAChR as well as DA and NE transporters . Hydroxybupropion, being the most potent of the metabolites, is likely to play a very important role in the effects of oral bupropion .

Action Environment

The efficacy of bupropion may be influenced by the patient’s metabolic status. For instance, a patient with CYP2C19 rapid metabolizer status may experience reduced bupropion efficacy due to alternative hydroxylation pathways mediated by CYP2C19 . Therefore, therapeutic drug monitoring in combination with pharmacogenetics diagnostics can be beneficial for a personalized treatment approach .

Future Directions

There are notable gaps in the literature, including less information on treatment naive and first presentation depression, particularly when one considers the ever-reducing rates of response in more refractory illness . There are some data to support bupropion targeting specific symptoms, but insufficient information to reliably inform such prescribing, and it remains uncertain whether bupropion pharmacodynamically truly augments other drugs .

properties

IUPAC Name |

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431622 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Bupropion | |

CAS RN |

357399-43-0 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)